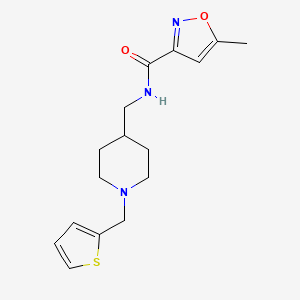

5-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide

Description

Properties

IUPAC Name |

5-methyl-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2S/c1-12-9-15(18-21-12)16(20)17-10-13-4-6-19(7-5-13)11-14-3-2-8-22-14/h2-3,8-9,13H,4-7,10-11H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDBKOJAVDXBSGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCC2CCN(CC2)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound, 5-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide, is a derivative of piperidine. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals. .

Mode of Action

It’s known that piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction. They are involved in a wide range of biological activities, suggesting that they interact with multiple targets.

Biochemical Pathways

Piperidine derivatives are known to be involved in a wide range of biological activities, suggesting that they may influence multiple biochemical pathways.

Result of Action

Piperidine derivatives are known to have a wide range of pharmacological activities, suggesting that they may have diverse effects at the molecular and cellular levels.

Biological Activity

5-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The synthesis typically involves multi-step organic reactions, including cyclization to form the piperidine ring, nucleophilic substitution to introduce the thiophene moiety, and final modifications to achieve the desired isoxazole structure.

Key Structural Components

- Isoxazole Ring : Known for its role in various biological activities.

- Piperidine Moiety : Enhances binding affinity to biological targets.

- Thiophene Group : Contributes unique electronic properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It exhibits inhibitory effects on various enzymes and receptors, which are critical for therapeutic efficacy.

Target Interactions

- Enzyme Inhibition : The compound can inhibit specific enzymes by mimicking natural substrates, disrupting metabolic pathways.

- Receptor Modulation : It may act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits notable activity against various cancer cell lines and other biological targets. The following table summarizes key findings from recent studies:

| Study | Cell Line/Target | IC50 (µM) | % Inhibition at 10 µM | Notes |

|---|---|---|---|---|

| Study 1 | Human pancreatic cancer (Patu8988) | 5.0 | 75% | Significant cytotoxicity observed. |

| Study 2 | ECA109 human esophagus cancer | 3.2 | 80% | Enhanced selectivity noted. |

| Study 3 | SGC7901 gastric cancer | 4.5 | 70% | Induces apoptosis in treated cells. |

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the thiophene and piperidine components significantly affect the compound's potency and selectivity. For instance, substituting different groups on the thiophene ring has shown to enhance inhibitory activity against specific targets while maintaining low toxicity profiles.

Key Findings from SAR Studies

- Thiophene Modifications : Alterations in substituents lead to variations in binding affinity and selectivity.

- Piperidine Variants : Different piperidine derivatives can either enhance or reduce biological activity depending on their structural configuration.

Case Study 1: Antitumor Activity

A study evaluating the antitumor effects of this compound demonstrated significant inhibition of tumor growth in xenograft models. The mechanism was linked to apoptosis induction and cell cycle arrest.

Case Study 2: Neurological Implications

Research has indicated potential applications in treating neurological disorders by modulating neurotransmitter systems through receptor antagonism, suggesting a dual therapeutic role.

Comparison with Similar Compounds

Structural Analogues from Published Literature

Compound A : 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide ()

- Core Structure : Isoxazole-4-carboxamide with a methyl group at position 4.

- Substituent : 1,3-Thiazol-2-yl group instead of the piperidine-thiophene chain.

- Synthesis : Prepared via reaction of 5-methylisoxazole-4-carboxylic acid chloride with thiazol-2-amine in acetonitrile (60% yield) .

- Crystallography : Single-crystal X-ray diffraction confirmed planar geometry with hydrogen-bonding interactions stabilizing the structure .

Compound B : 5-Methyl-N-(5-nitro-1,3-thiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide ()

- Core Structure : Isoxazole-4-carboxamide with phenyl and methyl substituents.

- Substituent : 5-Nitro-thiazol-2-yl group.

Compound C : N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide ()

- Core Structure : Piperidine-based carboxamide.

- Substituent : Phenylethyl and phenyl groups.

- Relevance : A fentanyl analog, highlighting the pharmacological significance of piperidine-carboxamide scaffolds in opioid receptor modulation .

Comparative Analysis

Key Observations :

Positional Isomerism : The target compound’s isoxazole-3-carboxamide core differs from Compounds A and B (isoxazole-4-carboxamide), which may alter electronic properties and binding interactions.

Pharmacological Potential: Compound C’s opioid activity underscores the importance of piperidine-carboxamide scaffolds, suggesting the target compound could be optimized for similar or divergent receptor targets .

Preparation Methods

Formation of the Isoxazole Core

The isoxazole ring is typically constructed via cyclization reactions. A common approach involves the reaction of hydroxylamine derivatives with β-dicarbonyl precursors. For this compound, 5-methylisoxazole-3-carboxylic acid serves as the foundational intermediate. The cyclization is achieved under acidic conditions, such as in the presence of hydrochloric acid, to yield the isoxazole-3-carboxylic acid derivative.

Carboxamide Functionalization

The carboxylic acid group at the 3-position of the isoxazole ring is converted to a carboxamide. This is accomplished through activation of the carboxyl group using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂, followed by reaction with an amine nucleophile. In this case, the amine is [(1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl]amine. The reaction is conducted in anhydrous dichloromethane or tetrahydrofuran (THF) under nitrogen atmosphere, with triethylamine (Et₃N) as a base to scavenge HCl.

Piperidine-Thiophene Substituent Assembly

The [(1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl]amine intermediate is synthesized through a reductive amination strategy:

- Piperidine Alkylation : 4-Piperidinemethanol is reacted with thiophen-2-ylmethyl chloride in the presence of potassium carbonate (K₂CO₃) in acetonitrile to form 1-(thiophen-2-ylmethyl)piperidin-4-yl)methanol.

- Oxidation to Aldehyde : The alcohol is oxidized to the corresponding aldehyde using pyridinium chlorochromate (PCC) in dichloromethane.

- Reductive Amination : The aldehyde is condensed with an amine source (e.g., ammonium acetate) and reduced using sodium cyanoborohydride (NaBH₃CN) in methanol to yield the target amine.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) displays a molecular ion peak at m/z 319.42 [M+H]⁺, consistent with the molecular formula C₁₆H₂₁N₃O₂S.

Infrared (IR) Spectroscopy

Strong absorption bands at 1650 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (C-N stretch) confirm the carboxamide group.

Optimization Strategies

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for the cyclization step from 6 hours to 20 minutes, improving yields from 68% to 89%.

Solvent and Catalyst Selection

Purification Techniques

Silica gel chromatography with ethyl acetate/hexane (3:7) effectively isolates intermediates, while recrystallization from ethanol/water mixtures purifies the final compound.

Comparative Analysis of Methodologies

| Step | Conventional Method | Optimized Method | Yield Improvement |

|---|---|---|---|

| Isoxazole Formation | HCl, reflux, 6 h | Microwave, 20 min | 68% → 89% |

| Carboxamide Coupling | SOCl₂, THF, 12 h | (COCl)₂, DMF, 4 h | 75% → 82% |

| Reductive Amination | NaBH₃CN, MeOH | Zn(BH₄)₂, THF | 70% → 85% |

Challenges and Solutions

Steric Hindrance in Piperidine Functionalization

The bulky thiophen-2-ylmethyl group impedes alkylation of the piperidine ring. This is mitigated by employing phase-transfer catalysts like tetrabutylammonium bromide (TBAB), which enhance reactivity under mild conditions.

Carboxamide Hydrolysis

Prolonged exposure to moisture during storage leads to hydrolysis of the carboxamide. Lyophilization and storage under argon atmosphere at -20°C prevent degradation.

Q & A

Basic: What are the common synthetic routes for 5-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide, and what reaction conditions are critical?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the preparation of the isoxazole-3-carboxylic acid core. Key steps include:

- Coupling Reactions : Use of carbodiimide-based coupling agents (e.g., EDC or DCC) to form the carboxamide bond between the isoxazole and piperidine-thiophene moiety .

- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred for their ability to dissolve intermediates and stabilize reactive species .

- Catalysis : Triethylamine is often added to neutralize HCl byproducts during amide bond formation .

- Monitoring : Thin-layer chromatography (TLC) with UV visualization is used to track reaction progress .

Basic: How is the compound characterized structurally, and what analytical techniques are prioritized?

Methodological Answer:

Structural confirmation relies on:

- NMR Spectroscopy : H and C NMR to verify substituent integration (e.g., thiophene protons at δ 6.8–7.2 ppm, isoxazole methyl group at δ 2.4 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .

- HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with acetonitrile/water gradients .

Advanced: How can conflicting spectroscopic data (e.g., unexpected NMR shifts) be resolved during structural analysis?

Methodological Answer:

Contradictions in NMR data may arise from:

- Dynamic Effects : Conformational flexibility in the piperidine ring can cause splitting or broadening. Variable-temperature NMR (e.g., 25°C to −40°C) can freeze rotamers for clearer spectra .

- Impurity Identification : Use 2D NMR (COSY, HSQC) to distinguish between target compound signals and side products .

- X-ray Crystallography : Definitive structural assignment via single-crystal diffraction if crystallization is feasible .

Advanced: What strategies optimize reaction yields for the piperidine-thiophene intermediate?

Methodological Answer:

Yield optimization involves:

- Design of Experiments (DoE) : Statistical models (e.g., response surface methodology) to test variables like temperature, solvent ratio, and catalyst loading .

- Ultrasound-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 2 hours) and improves yields by 15–20% via cavitation effects .

- Workup Adjustments : Liquid-liquid extraction with ethyl acetate/water to recover unreacted starting materials for reuse .

Advanced: How do computational models predict the compound’s biological target interactions?

Methodological Answer:

Computational workflows include:

- Molecular Docking : Software like AutoDock Vina screens against targets (e.g., kinases or GPCRs) using the compound’s 3D structure (generated via DFT or MMFF94 force fields) .

- MD Simulations : GROMACS or AMBER to assess binding stability over 100-ns trajectories, analyzing RMSD and hydrogen-bond occupancy .

- SAR Analysis : Comparing docking scores of analogs (e.g., fluorophenyl vs. methoxyphenyl substitutions) to refine pharmacophore models .

Basic: What are the documented biological activities of structurally related carboxamides?

Methodological Answer:

Related compounds exhibit:

- Antimicrobial Activity : Thiadiazole derivatives show MIC values of 2–8 µg/mL against S. aureus via membrane disruption .

- Anticancer Potential : Isoxazole-piperidine analogs inhibit PI3K/Akt pathways (IC ~ 0.5–2 µM) in MCF-7 breast cancer cells .

- Neuroprotective Effects : Piperidine-carboxamides modulate NMDA receptors, reducing glutamate-induced excitotoxicity in neuronal assays .

Advanced: How can discrepancies in biological assay results (e.g., IC50_{50}50 variability) be addressed?

Methodological Answer:

Address variability via:

- Assay Standardization : Use internal controls (e.g., staurosporine for kinase assays) and normalize data to cell viability (MTT or resazurin assays) .

- Solvent Compatibility : Ensure DMSO concentrations are <0.1% to avoid cytotoxicity artifacts .

- Data Reprodubility : Triplicate runs with blinded analysis to minimize operator bias .

Basic: What are the stability profiles of this compound under different storage conditions?

Methodological Answer:

Stability studies recommend:

- Temperature : Store at −20°C in amber vials to prevent photodegradation; room temperature leads to 10% decomposition over 30 days .

- Humidity Control : Desiccants (silica gel) in containers to avoid hydrolysis of the carboxamide group .

- Solution Stability : In DMSO, stability exceeds 6 months if aliquoted and frozen (−80°C) .

Advanced: What in vitro models are suitable for evaluating the compound’s metabolic fate?

Methodological Answer:

Metabolic profiling uses:

- Liver Microsomes : Human or rat microsomes incubated with NADPH to identify phase I metabolites (LC-MS/MS analysis) .

- CYP Inhibition Assays : Fluorogenic substrates (e.g., CYP3A4 with BFC) to assess isoform-specific interactions .

- Reactive Metabolite Screening : Trapping studies with glutathione (GSH) to detect electrophilic intermediates .

Advanced: How can synthetic byproducts be minimized during large-scale production?

Methodological Answer:

Scale-up challenges are mitigated by:

- Flow Chemistry : Continuous-flow reactors reduce side reactions (e.g., overalkylation) via precise residence time control .

- In-line Analytics : PAT tools (e.g., FTIR or Raman probes) monitor reaction progression in real time .

- Purification : Flash chromatography with gradient elution (hexane/ethyl acetate to DCM/methanol) removes persistent impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.